Ledol

Vue d'ensemble

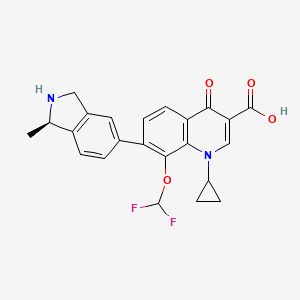

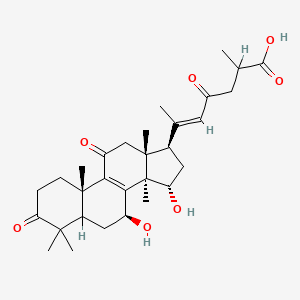

Description

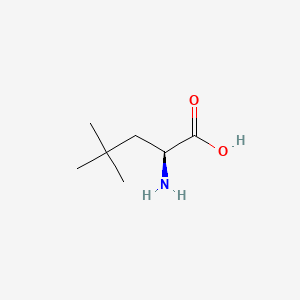

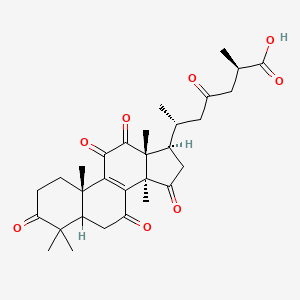

Ledol is a sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of 222.3663 g/mol . It is a naturally occurring compound found in various plants, including the essential oils of Rhododendron tomentosum (Labrador tea) and other species of the Rhododendron genus . This compound is known for its toxic properties, which can cause cramps, paralysis, and delirium .

Applications De Recherche Scientifique

Ledol has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its toxic effects on various biological systems.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mécanisme D'action

Target of Action

Ledol, also known as “99XJ3YS21U” or “UNII-99XJ3YS21U”, is a poisonous sesquiterpene It is known to cause various physiological effects such as cramps, paralysis, and delirium .

Biochemical Pathways

It is known that this compound is a sesquiterpene, a class of compounds that often interact with the nervous system and can have significant effects on neurotransmission .

Result of Action

The primary known effects of this compound are physiological, including causing cramps, paralysis, and delirium

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the concentration of this compound in various plants can vary depending on environmental conditions . .

Analyse Biochimique

Cellular Effects

Ledol is known to have a significant impact on various types of cells and cellular processes. It is a poisonous sesquiterpene that can cause cramps, paralysis, and delirium

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ledol typically involves the cyclization of precursor molecules under specific conditions. One common method is the cyclization of farnesol or its derivatives using acidic catalysts. The reaction conditions often include elevated temperatures and the presence of a strong acid, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound is primarily achieved through the extraction of essential oils from plants like Rhododendron tomentosum. The essential oil is obtained by hydrodistillation of the plant material, followed by purification processes to isolate this compound . This method is preferred due to the natural abundance of this compound in these plants.

Analyse Des Réactions Chimiques

Types of Reactions

Ledol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Alcohol derivatives.

Substitution: Halogenated compounds and other substituted derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Globulol: Another sesquiterpene alcohol with similar structural features.

Epiglobulol: An isomer of Ledol with slight differences in molecular arrangement.

Palustrol: A sesquiterpene alcohol found in the same plants as this compound.

Uniqueness

This compound is unique due to its specific toxicological profile and its presence in certain plants like Rhododendron tomentosum. Its distinct molecular structure and the resulting biological activities set it apart from other similar compounds .

Propriétés

IUPAC Name |

(1aS,4S,4aR,7S,7aR,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-AQEIEYEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-27-5 | |

| Record name | (+)-Ledol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ledol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99XJ3YS21U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ledol?

A1: this compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.

Q2: In what plant species is this compound predominantly found?

A2: this compound is frequently identified in the essential oils of:

- Rhododendron tomentosum (Marsh rosemary) [, , ]

- Various Eucalyptus species [, , , ]

- Ledum palustre [, , ]

- Baccharis trimera []

- Cistus ladaniferus []

Q3: Are there different chemotypes of plants containing this compound?

A3: Yes, research indicates the presence of chemotypes within species like Rhododendron tomentosum. For instance, one chemotype is abundant in palustrol and this compound, while another is rich in γ-terpineol, exhibiting variations in this compound and other constituent percentages. []

Q4: What is the proposed biosynthetic pathway for this compound?

A4: While the exact biosynthetic pathway remains under investigation, studies suggest that this compound biosynthesis likely involves carbocation cyclization and rearrangement mechanisms. It has been proposed that a 1,4-alkyl shift is involved, but computational studies using density functional theory indicate that this step is energetically unfavorable, suggesting alternative pathways are more likely. [, ]

Q5: Are there any structural isomers of this compound found in nature?

A5: Yes, this compound has a structural isomer called palustrol, which often co-occurs with this compound in several plant essential oils. [, , ]

Q6: What are the reported biological activities of this compound?

A6: Research suggests that this compound may possess various biological activities, including:

- Anti-inflammatory activity: Studies have indicated that this compound might contribute to the anti-inflammatory properties observed in essential oils from certain Myrtaceae species. []

- Antifungal activity: this compound-containing essential oils from Rhododendron tomentosum have demonstrated antifungal activity against Candida parapsilosis and Saccharomyces cerevisiae. []

- Antibacterial activity: this compound, along with other components in essential oils from Betonica grandiflora, showed moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus. []

- Hypouricemic potential: Traditional use of Ledum palustre (containing this compound) for gout and arthritis suggests potential hypouricemic effects, although further research is needed to confirm this activity and its mechanism. []

- Mosquito larvicidal activity: this compound has been positively correlated with the larvicidal activity of certain Eucalyptus essential oils against Aedes aegypti larvae. []

Q7: What analytical techniques are commonly employed to characterize and quantify this compound?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique used for the identification and quantification of this compound in essential oils and plant extracts. [, , , , , , , , , , , ] Nuclear magnetic resonance (NMR) spectroscopy is also employed to confirm the structure of isolated this compound. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

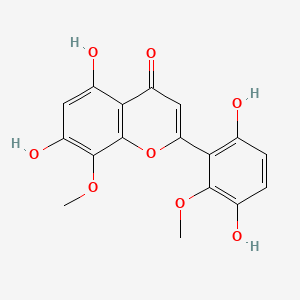

![(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1674626.png)